1-(3,5-二硝基苯甲酰)哌嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

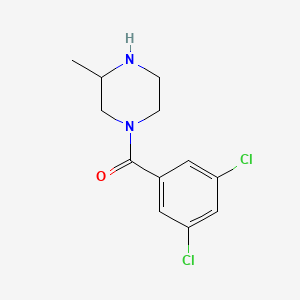

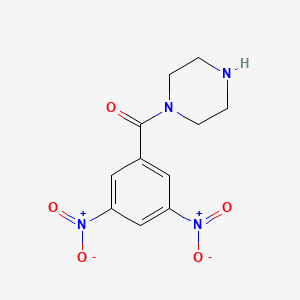

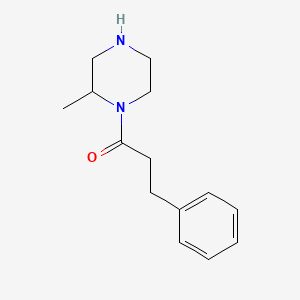

“1-(3,5-Dinitrobenzoyl)piperazine” is an organic compound that consists of a piperazine ring substituted with a 3,5-dinitrobenzoyl group . It is used for research and development purposes .

Synthesis Analysis

Piperazines are synthesized through various methods, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecule contains a total of 33 bonds. There are 21 non-H bonds, 11 multiple bonds, 3 rotatable bonds, 5 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 tertiary amide (aromatic), 1 secondary amine (aliphatic), and 2 nitro groups (aromatic) .Chemical Reactions Analysis

Piperazine compounds mediate their anthelmintic action by generally paralyzing parasites, allowing the host body to easily remove or expel the invading organism . The reaction between piperazine and 2,3-dichloro-1,4-naphthoquinone in the presence of acetaldehyde gives a violet-colored product .Physical And Chemical Properties Analysis

The piperazine ring in the title compound adopts a conformation that is close to an ideal chair form . The compound possesses excellent third-order nonlinear optical property when irradiated with He-Ne laser of wavelength 632.8 nm .科学研究应用

哌嗪衍生物在药物化学中的应用

哌嗪及其衍生物以其广泛的药理活性而闻名。这些化合物对于治疗抑郁症、精神病、焦虑症等疾病的药物开发至关重要。代谢途径,特别是涉及芳基哌嗪衍生物的代谢途径,突出了血清素受体效应的多样性,强调了这些化合物在治疗应用中的重要性 (Caccia, 2007).

治疗用途和专利见解

哌嗪部分的多功能性在各种治疗领域得到强调,包括抗癌、抗病毒和抗炎治疗。对用于治疗用途的哌嗪衍生物专利进行的审查揭示了哌嗪结构在药物化学中的适应性,表明其对药物发现和开发过程有重大影响 (Rathi et al., 2016).

抗分枝杆菌活性

对哌嗪类似物的抗分枝杆菌特性的重点审查揭示了它们在对抗结核分枝杆菌(包括多重耐药菌株)中的关键作用。这强调了基于哌嗪的分子在解决结核病等紧迫的公共卫生挑战中的潜力 (Girase et al., 2020).

药理相互作用

已经探讨了哌嗪衍生物的药理相互作用,特别是在抗抑郁-抗焦虑作用的背景下。血清素系统和苯二氮卓-GABA 受体参与抗抑郁药的抗焦虑活性,这表明哌嗪衍生物在调节这些途径中发挥着重要作用 (Suranyi-Cadotte et al., 1990).

生物活性潜力

对哌嗪生物潜力的探索突出了其在多种活性中的功效,包括抗菌、抗惊厥和抗炎作用。这篇综述强调了哌嗪及其衍生物的化学治疗意义,强化了它们在药物开发中的价值 (Verma & Kumar, 2017).

作用机制

Target of Action

1-(3,5-Dinitrobenzoyl)piperazine is primarily used as an oxidant in reactions where new carbon–carbon bonds are formed by the oxidation of preformed organocuprates . Organocuprates are typically generated from halide-substituted precursors .

Mode of Action

The compound interacts with its targets, the organocuprates, through an oxidation process . This interaction results in the formation of new carbon–carbon bonds . The compound’s mode of action is particularly advantageous in this context as the presence of the tertiary amine group allows for the facile separation of products from excess and oxidant-derived by-products .

Biochemical Pathways

The affected biochemical pathway involves the oxidation of preformed organocuprates . This process has proven useful in a range of synthetic contexts . A wide variety of oxidants have been employed in such processes, including oxygen gas, copper(II) salts, and nitroaromatic compounds such as 1,3-dinitrobenzene .

Pharmacokinetics

The compound is soluble in dichloromethane and thf , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds by the oxidation of preformed organocuprates . This process is beneficial in various synthetic contexts .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the reaction involving 1-(3,5-Dinitrobenzoyl)piperazine is typically carried out at 0°C . Additionally, the compound should be stored in a dark container at room temperature, with the container kept tightly closed . Under these conditions, the reagent is bench-stable and storable for years .

安全和危害

属性

IUPAC Name |

(3,5-dinitrophenyl)-piperazin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O5/c16-11(13-3-1-12-2-4-13)8-5-9(14(17)18)7-10(6-8)15(19)20/h5-7,12H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPVSOJZLFUZJAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Butyl[(2,5-dimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B6362527.png)

![Butyl[(3,4-dimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B6362533.png)

![(Butan-2-yl)[(2,4-dimethylphenyl)methyl]amine hydrochloride](/img/structure/B6362542.png)

![3,5-Dibromo-1-[(2,3-difluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6362552.png)

![2-[(Dibromo-1H-1,2,4-triazol-1-yl)methyl]benzonitrile](/img/structure/B6362557.png)

![1-[(2,6-Difluorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B6362568.png)

![(Butan-2-yl)[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine hydrochloride](/img/structure/B6362586.png)

![2-Methyl-1-[(2E)-3-phenylprop-2-en-1-yl]piperazine](/img/structure/B6362605.png)